8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products and synthetic drugs . This compound is of interest in medicinal chemistry and organic synthesis due to its potential pharmacological properties and utility as a building block in chemical synthesis .
Mechanism of Action
Target of Action
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to function as antineuroinflammatory agents . .
Mode of Action
It is known that thiqs can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide . This suggests that the compound might interact with its targets through oxidation reactions.
Biochemical Pathways
Thiqs are key fragments of a diverse range of alkaloids and bioactive molecules , suggesting that they may influence multiple biochemical pathways.
Result of Action
Thiq derivatives have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and methoxy substituents on the isoquinoline ring. This combination of functional groups can confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8;/h4-5,12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRIUCRXAPOCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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